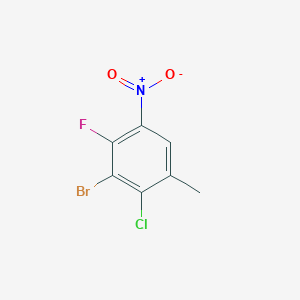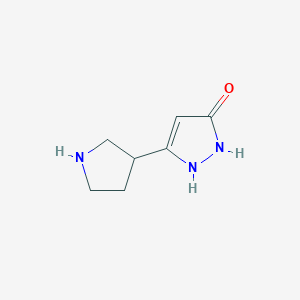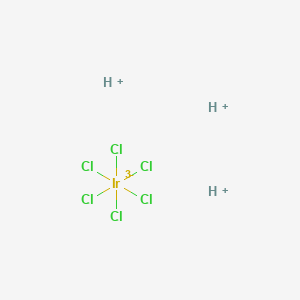![molecular formula C10H15F2NSi B12842044 3-[Difluoro(trimethylsilyl)methyl]aniline CAS No. 223683-81-6](/img/structure/B12842044.png)
3-[Difluoro(trimethylsilyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Difluoro(trimethylsilyl)methyl]aniline is an organofluorine compound characterized by the presence of both difluoromethyl and trimethylsilyl groups attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aniline with difluorocarbene precursors, such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na, under specific conditions . These reactions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-[Difluoro(trimethylsilyl)methyl]aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[Difluoro(trimethylsilyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The difluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.
Aplicaciones Científicas De Investigación
3-[Difluoro(trimethylsilyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound can be employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Mecanismo De Acción
The mechanism by which 3-[Difluoro(trimethylsilyl)methyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the trimethylsilyl group can influence its reactivity and binding affinity. These properties make the compound valuable in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
3-Trifluoromethoxy-N-(trimethylsilyl)aniline: Similar in structure but with a trifluoromethoxy group instead of a difluoromethyl group.
2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline: Contains an ethynyl group in addition to the difluoromethyl and trimethylsilyl groups.
Uniqueness
3-[Difluoro(trimethylsilyl)methyl]aniline is unique due to the combination of difluoromethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and materials science .
Propiedades
Número CAS |
223683-81-6 |
|---|---|
Fórmula molecular |
C10H15F2NSi |
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
3-[difluoro(trimethylsilyl)methyl]aniline |
InChI |
InChI=1S/C10H15F2NSi/c1-14(2,3)10(11,12)8-5-4-6-9(13)7-8/h4-7H,13H2,1-3H3 |
Clave InChI |
BUIJCBOSNIIPTB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C1=CC(=CC=C1)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


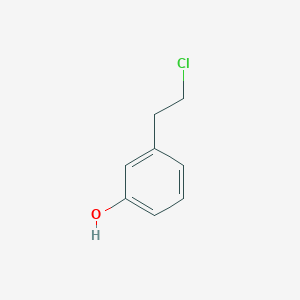
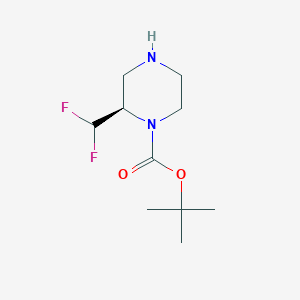
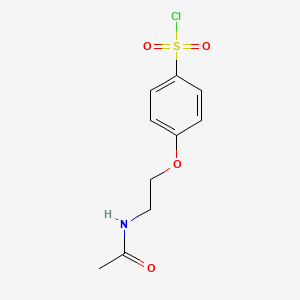
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)

![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
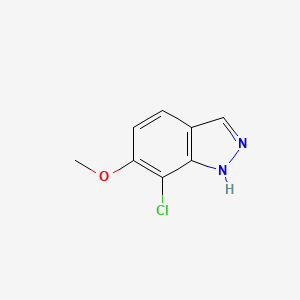


![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
